molecular formula C10H2Cl10 B1197402 5,10-Dihydromirex CAS No. 53207-72-0

5,10-Dihydromirex

Cat. No.: B1197402
CAS No.: 53207-72-0
M. Wt: 476.6 g/mol
InChI Key: VQYXRLFNKBMIEV-UHFFFAOYSA-N
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Description

5,10-Dihydromirex is a hydrogenated derivative of mirex, a chlorinated cyclodiene insecticide banned due to its environmental persistence and bioaccumulative toxicity . Structurally, it differs from mirex by the addition of two hydrogen atoms at the 5 and 10 positions of the perchlorinated bicyclic framework, reducing its overall halogenation. This modification impacts its chemical stability, biological activity, and metabolic pathways compared to mirex and other analogs like 2,8-dihydromirex and photomirex .

Properties

CAS No.

53207-72-0

Molecular Formula

C10H2Cl10

Molecular Weight

476.6 g/mol

IUPAC Name

1,2,3,4,5,5,6,7,9,10-decachloropentacyclo[5.3.0.02,6.03,9.04,8]decane

InChI

InChI=1S/C10H2Cl10/c11-2-3(12)1-4(13)6(2,15)8(17)7(3,16)5(1,14)10(19,20)9(4,8)18/h1-2H

InChI Key

VQYXRLFNKBMIEV-UHFFFAOYSA-N

SMILES

C12C3(C(C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C12C3(C(C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl

Other CAS No.

67650-31-1

Synonyms

5,10-dihydrogen mirex
5,10-dihydromirex
5,10-dihydromirex, (cis)-isomer
5,10-dihydromirex, stereoisomer
cis-5,10-dihydromirex
trans-5,10-dihydromirex

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

Compound Hydrogenation Sites Chlorination Pattern Molecular Stability
Mirex None Fully chlorinated High persistence
This compound 5,10 Partially reduced Moderate stability
2,8-Dihydromirex 2,8 Partially reduced Lower stability than mirex
Photomirex Variable Partially dechlorinated Environmentally labile

Structural isomerism significantly influences reactivity and interactions with biological targets.

Toxicity Profiles

Acute Toxicity in Rodents

Compound LD₅₀ (rats, dietary) Mortality at 50 ppm (28 days) Key Toxic Effects
Mirex ~6 mg/kg 30–40% Hepatomegaly, thyroid lesions
This compound Not reported 2% inhibition* Minimal acute toxicity
2,8-Dihydromirex ~50 ppm 60–80% Severe liver damage, fatty vacuolation
Photomirex Comparable to mirex Significant weight loss Hepatocyte ballooning, thyroid collapse

*Data from enzyme inhibition studies .

This compound exhibits markedly lower acute toxicity than 2,8-dihydromirex and mirex. In contrast, 2,8-dihydromirex caused 60–80% mortality in rats at 50 ppm, with liver and thyroid damage mirroring mirex’s effects .

Inhibition of Hepatic Enzymes at 20 µM

Compound % Inhibition ID₅₀ (µM) Target Enzyme
Chlordecone 100% 7 ATPase, cytochrome P450
8-Monohydromirex 20% >20 Unspecified oxidases
2,8-Dihydromirex 10% >20 Unspecified oxidases
Mirex 10% >20 Unspecified oxidases
This compound 2% >20 Unspecified oxidases

This compound showed negligible inhibition of key metabolic enzymes, suggesting reduced bioactivity compared to mirex and its 2,8-isomer .

Environmental Persistence and Metabolism

  • Mirex : Highly persistent (half-life >10 years in soil) due to full chlorination.
  • 2,8-Dihydromirex : Accumulates in liver tissue dose-dependently but is metabolized faster than mirex .
  • This compound: Limited data, but reduced halogenation likely enhances biodegradability.

In rats, 2,8-dihydromirex was retained in adipose tissue, while mirex showed greater hepatic accumulation . Photomirex, a photodegradation product, exhibits intermediate persistence but higher acute toxicity than this compound .

Data Tables

Table 1. Comparative Toxicity of Mirex Analogs

Parameter Mirex This compound 2,8-Dihydromirex Photomirex
Acute Mortality (50 ppm) High Low Very High Moderate
Enzyme Inhibition 10% 2% 10% 20%*
Environmental Half-life >10y ~1–2y (estimated) ~5y ~3y

*Estimated from structural analogs .

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